![molecular formula C18H16FN3O B5599059 3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)
3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol" is a chemical compound that has been the subject of various studies focusing on its synthesis, molecular structure, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For example, Xu Liang (2009) described the synthesis of a related compound by treating a specific triazole with sodium methoxide, highlighting the complexity and specificity required in synthesizing these compounds (Xu Liang).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using crystallography and spectroscopic methods. Kariuki et al. (2021) utilized single crystal diffraction for structural characterization, demonstrating the importance of this technique in understanding the molecular geometry (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be complex. For instance, Daniel Gonzaga et al. (2016) reported on the α-glycosidase inhibition activity of similar triazole compounds, indicating potential biochemical interactions and reactivity (Daniel Gonzaga, F. C. Silva, V. Ferreira, J. Wardell, S. Wardell).
Scientific Research Applications
Efficient Organic Light-Emitting Diodes
Iridium complexes with similar structures have been used in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. This application is significant in the field of display technology and lighting systems (Jin et al., 2014).
Crystal Structure Analysis
Compounds with a similar structure have been synthesized and analyzed for their crystal structures. Such analysis is crucial for understanding the molecular geometry and potential applications in various fields, including material science and pharmaceuticals (Liang, 2009).
Positron Emission Tomography (PET) Radioligands
Certain triazole-based compounds have been evaluated as potential PET radioligands for imaging cyclooxygenase-1 (COX-1) in the brain. This has implications for neuroimaging and understanding neuroinflammatory processes (Shrestha et al., 2018).
Development of Neurokinin-1 Receptor Antagonists
Related triazole compounds have been studied for their role as neurokinin-1 receptor antagonists, which are significant in treating conditions like depression and emesis (Harrison et al., 2001).
Catalytic Oxidation and Transfer Hydrogenation
Ruthenium(II) complexes with triazole-based ligands have been used for catalytic oxidation and transfer hydrogenation. This is vital in chemical synthesis and industrial processes (Saleem et al., 2013).
Antibacterial Agents
Fluorine-containing thiadiazolotriazinones, which share structural similarities, have shown potential as antibacterial agents, indicating their application in developing new antimicrobial drugs (Holla et al., 2003).
properties
IUPAC Name |
3-[[5-cyclopropyl-2-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-6-8-15(9-7-14)22-17(20-18(21-22)13-4-5-13)11-12-2-1-3-16(23)10-12/h1-3,6-10,13,23H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJDNYBYGZYMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=N2)CC3=CC(=CC=C3)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)
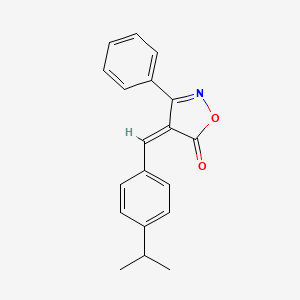
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)
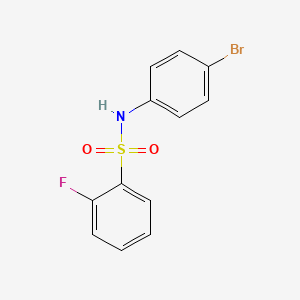
![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)
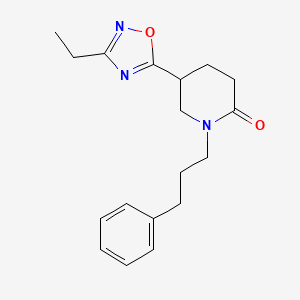
![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)
![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)
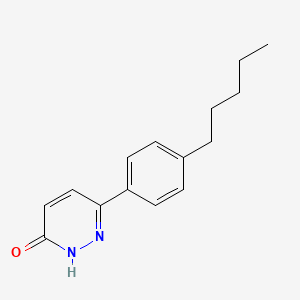
![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)
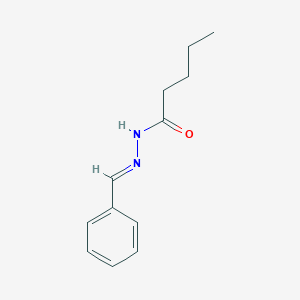
![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5599066.png)